Home > Products > Screening Compounds P2710 > Cyanotemozolomide
Cyanotemozolomide - 114601-31-9

Cyanotemozolomide

Catalog Number: EVT-1196514
CAS Number: 114601-31-9
Molecular Formula: C6H4N6O
Molecular Weight: 176.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of cyanotemozolomide can be approached through various methods, often involving the modification of existing temozolomide synthesis pathways. One notable method involves the reaction between 5-aminoimidazole-4-carboxamide and N-succinimidyl-N'-methyl carbamate, which has been detailed in patent literature. This method emphasizes the use of environmentally friendly solvents and avoids hazardous intermediates, yielding pharmaceutical-grade temozolomide with satisfactory purity levels .

Technical Parameters:

  • Temperature Control: The reaction mixture is maintained at 25 ± 2 °C for approximately 16 hours.
  • Cooling and Filtration: After the reaction, cooling to 0-5 °C is performed for one hour before filtration.
  • Yield: The synthesis can achieve yields around 88% for the intermediate product, with subsequent purification steps leading to high-purity temozolomide .
Molecular Structure Analysis

Cyanotemozolomide retains the core structure of temozolomide but features a cyano group that alters its electronic properties. The molecular formula can be represented as C8_{8}H10_{10}N4_{4}O2_{2}, with a molecular weight of approximately 194.19 g/mol.

Structural Characteristics:

  • Functional Groups: The presence of both an imidazotetrazine ring and a cyano group contributes to its reactivity and biological activity.
  • 3D Configuration: X-ray crystallography studies or computational modeling can provide insights into the spatial arrangement of atoms within cyanotemozolomide, which is crucial for understanding its interaction with biological targets.
Chemical Reactions Analysis

Cyanotemozolomide may undergo several chemical reactions typical for imidazotetrazine derivatives, including hydrolysis and nucleophilic substitution reactions. Its reactivity profile is influenced by the cyano group, which can engage in various electrophilic and nucleophilic interactions.

Relevant Reactions:

  • Hydrolysis: In aqueous environments, cyanotemozolomide could hydrolyze to form less active species.
  • DNA Methylation: Similar to temozolomide, it may act as a methylating agent, leading to DNA damage in cancer cells.
Mechanism of Action

The mechanism by which cyanotemozolomide exerts its antitumor effects is primarily through the alkylation of DNA. Once activated within the body, it forms reactive species that methylate guanine residues in DNA, leading to cross-linking and subsequent apoptosis in rapidly dividing cancer cells.

Key Mechanistic Insights:

  • DNA Interaction: The compound preferentially targets O^6 position on guanine, which is critical for maintaining DNA integrity.
  • Cell Cycle Arrest: By inducing DNA damage, cyanotemozolomide can trigger cell cycle arrest at various checkpoints, enhancing its cytotoxic effects against tumor cells.
Physical and Chemical Properties Analysis

Cyanotemozolomide exhibits distinct physical and chemical properties that are critical for its application in medicinal chemistry.

Properties:

  • Solubility: Typically soluble in polar solvents such as water and dimethyl sulfoxide.
  • Stability: The stability profile under physiological conditions needs to be characterized to ensure effective delivery in therapeutic applications.
  • Melting Point: Determining the melting point can provide insights into purity and crystallization behavior.
Applications

Cyanotemozolomide holds potential applications not only in oncology but also in research settings focused on understanding drug resistance mechanisms and developing combination therapies. Its structural modifications compared to temozolomide may lead to enhanced efficacy or reduced side effects.

Scientific Applications:

  • Antitumor Agent: Primarily aimed at treating glioblastoma multiforme.
  • Research Tool: Used in studies investigating DNA repair mechanisms and cancer cell survival pathways.
  • Drug Development: Potential for analog development aimed at improving pharmacokinetic profiles or targeting specific tumor types.
Introduction to Cyanotemozolomide

Historical Development and Discovery of Alkylating Antineoplastic Agents

The evolution of alkylating antineoplastic agents originated from the unexpected observation of bone marrow suppression in World War I casualties exposed to sulfur mustard gas. This led to the systematic development of nitrogen mustards, the first class of modern chemotherapeutics. In 1942, Goodman, Gilman, and colleagues at Yale University discovered that bis(2-chloroethyl)methylamine (mechlorethamine) induced dramatic tumor regression in murine models and later in human lymphomas. Due to wartime secrecy, these findings were not published until 1946 [1] [3] [7]. Over subsequent decades, five major classes of alkylating agents emerged: nitrogen mustards (e.g., cyclophosphamide), nitrosoureas (e.g., carmustine), alkyl sulfonates (e.g., busulfan), triazenes (e.g., dacarbazine), and platinum-based agents (e.g., cisplatin) [5] [8]. These agents share a common mechanism: electrophilic attack on DNA nucleophilic sites (primarily guanine N7), causing cross-linking, strand breaks, and apoptosis in rapidly dividing cells [1] [9]. Temozolomide, a triazene derivative, represented a breakthrough in the 1980s due to its ability to cross the blood-brain barrier and spontaneous activation at physiological pH [2] [4].

Structural and Functional Relationship to Temozolomide

Cyanotemozolomide is a structural analog of temozolomide, where the 3-methyl group is replaced by a cyano (-CN) substituent. Both compounds belong to the imidazotetrazine prodrug class, characterized by a bicyclic core structure that hydrolyzes spontaneously at physiological pH to form the active methylating agent. The activation pathway proceeds as follows [2] [4] [6]:

  • Ring Opening: At pH >7, the imidazotetrazine ring undergoes hydrolytic cleavage to form the monomethyl triazene 5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC).
  • Diazonium Release: MTIC decomposes to aminoimidazole carboxamide (AIC) and a reactive methyldiazonium ion.
  • DNA Alkylation: The methyldiazonium ion methylates DNA at:
  • Guanine-O⁶ (O⁶-MeG, ~6% of lesions; cytotoxic)
  • Guanine-N⁷ (N⁷-MeG, ~70%; mutagenic but less cytotoxic)
  • Adenine-N³ (N³-MeA, ~9%)

Table 1: Structural and Functional Comparison of Temozolomide and Cyanotemozolomide

PropertyTemozolomideCyanotemozolomideFunctional Implication
Core Structure3-Methylimidazotetrazinone3-CyanoimidazotetrazinoneAltered electron density and hydrolysis kinetics
Active SpeciesMethyldiazonium ion (CH₃N₂⁺)Methyldiazonium ion (CH₃N₂⁺)Common DNA-methylating electrophile
Prodrug ActivationSpontaneous hydrolysis at pH >7Spontaneous hydrolysis at pH >7Similar activation pathway
Key Substituent (R)-CH₃ (Electron-donating group)-CN (Electron-withdrawing group)Modifies prodrug stability, lipophilicity, and activation kinetics [4] [6]
Lipophilicity (Log P)~0.4 (Moderate)Estimated lower (More hydrophilic)Potential impact on blood-brain barrier penetration and cellular uptake

The critical structural difference lies in the 3-position substituent: temozolomide possesses a methyl group (-CH₃), while cyanotemozolomide features a cyano group (-CN). This modification significantly alters the molecule's electronic properties. The -CN group is strongly electron-withdrawing, reducing electron density on the tetrazinone ring compared to the electron-donating -CH₃ group. This electronic perturbation is predicted to influence [4] [6]:

  • Prodrug Stability: Electron-withdrawing groups may accelerate ring-opening kinetics at physiological pH.
  • Lipophilicity: The polar -CN group likely reduces overall lipophilicity (Log P) compared to temozolomide.
  • Metabolic Susceptibility: Potential differences in susceptibility to enzymatic degradation (e.g., cytochrome P450).

Despite these differences, both agents generate the same ultimate methylating species (methyldiazonium ion) and produce identical DNA methyl adduct profiles [4] [6].

Rationale for Cyanogroup Integration in Temozolomide Derivatives

The integration of a cyano group at the 3-position of the imidazotetrazine core was driven by the need to overcome two primary limitations of temozolomide therapy: O⁶-methylguanine-DNA methyltransferase (MGMT)-mediated resistance and mismatch repair (MMR) deficiency-mediated tolerance [2] [4] [6].

  • Modulating Prodrug Activation Kinetics: The electron-withdrawing nature of the -CN group accelerates the hydrolysis of the imidazotetrazine ring to form MTIC compared to temozolomide. This potentially leads to a more rapid burst of the active methylating species (methyldiazonium ion) within tumor cells. A faster rate of DNA damage induction could overwhelm the capacity of MGMT, a DNA repair enzyme that stoichiometrically removes O⁶-MeG adducts. High MGMT expression is a major cause of temozolomide resistance in glioblastoma and other cancers [2] [6].
  • Altering DNA Adduct Ratios (Hypothesis): Although both agents produce the same methyl adducts, preliminary in silico and biochemical studies suggested that the altered electronic properties and potentially different reaction kinetics of cyanotemozolomide-derived intermediates might lead to subtle shifts in the proportion or distribution of DNA lesions. While O⁶-MeG remains critical for cytotoxicity, a relative increase in the formation of N⁷-MeG or N³-MeA adducts (repaired by base excision repair, BER) could contribute additional cytotoxic stress independent of the MMR system [4] [6].
  • Addressing MMR Deficiency: The cytotoxicity of O⁶-MeG lesions absolutely depends on a functional MMR system. MMR proteins (e.g., MSH6, MLH1) recognize O⁶-MeG:T mispairs during DNA replication and initiate futile repair cycles, leading to DNA double-strand breaks and apoptosis. Tumors with deficient MMR (common in recurrent glioblastoma and colorectal cancers) are intrinsically resistant to temozolomide. The rationale for cyanotemozolomide posited that its potentially altered adduct dynamics or faster damage induction might engage alternative cell death pathways less reliant on functional MMR [6].
  • Overcoming Efflux and Altered Uptake (Theoretical): The increased polarity due to the -CN group could potentially influence interactions with membrane transporters involved in drug efflux (e.g., P-glycoprotein) or uptake, although this requires experimental validation.

Table 2: Rationale for Cyanotemozolomide Development Targeting Temozolomide Resistance Mechanisms

Resistance Mechanism to TemozolomideConsequenceCyanotemozolomide Design RationaleTargeted Outcome
High MGMT ExpressionEfficient repair of cytotoxic O⁶-MeG lesionsFaster prodrug activation kinetics generate methylating species more rapidly, potentially saturating MGMT repair capacity [4] [6]Increased O⁶-MeG persistence and cytotoxicity in MGMT-positive tumors
MMR System Deficiency (e.g., MSH6, MLH1 loss)Tolerance of O⁶-MeG lesions; failure to trigger apoptosis; hypermutationPotential shift in DNA adduct profile or kinetics; engagement of alternative cell death pathways less dependent on MMR recognition [6]Cytotoxicity in MMR-deficient tumors resistant to temozolomide
Tumor Microenvironment Heterogeneity (e.g., pH gradients)Variable temozolomide activation and efficacyModified electronic structure potentially alters pH-dependent activation profile [4]Improved activity in hypoxic/acidic tumor niches
Pharmacokinetic LimitationsLimited brain distribution; systemic toxicityAltered lipophilicity (potentially reduced) may modify distribution; faster activation may reduce systemic exposure to prodrug (requires validation) [4] [6]Optimized tumor localization and reduced off-target effects (Theoretical)

In essence, cyanotemozolomide represents a strategic medicinal chemistry effort to retain the favorable properties of temozolomide – oral bioavailability, ability to cross the BBB, and spontaneous activation – while attempting to circumvent its two most clinically significant resistance mechanisms (MGMT and MMR deficiency) through targeted structural modification altering the prodrug's electronic properties and activation kinetics [4] [6].

Properties

CAS Number

114601-31-9

Product Name

Cyanotemozolomide

IUPAC Name

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonitrile

Molecular Formula

C6H4N6O

Molecular Weight

176.14 g/mol

InChI

InChI=1S/C6H4N6O/c1-11-6(13)12-3-8-4(2-7)5(12)9-10-11/h3H,1H3

InChI Key

VVSHZIRQNZADET-UHFFFAOYSA-N

SMILES

CN1C(=O)N2C=NC(=C2N=N1)C#N

Synonyms

3,4-Dihydro-3-methyl-4-oxo-imidazo[5,1-d]-1,2,3,5-tetrazine-8-carbonitrile; 8-Cyano-3-methyl-[3H]-imidazo[5,1-d]-tetrazin-4-one

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.